molecular formula C20H20FN3O4 B2996732 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea CAS No. 955258-47-6

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea

Cat. No. B2996732
CAS RN: 955258-47-6
M. Wt: 385.395
InChI Key: NSJLXRROWRAETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea is a useful research compound. Its molecular formula is C20H20FN3O4 and its molecular weight is 385.395. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orexin Receptor Modulation

Research involving compounds targeting orexin receptors, such as selective antagonists, has shown potential in treating binge eating and possibly other eating disorders with a compulsive component. This suggests that compounds like "1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea" could be explored for their effects on feeding, arousal, stress, and drug abuse via orexin receptor mechanisms (Piccoli et al., 2012).

Structure-Activity Relationships (SARs)

Studies focusing on the SARs of compounds with similar structures have identified key structural features necessary for biological activity, such as antagonist activity against Neuropeptide S (NPS). This research aids in understanding how modifications to the molecular structure can impact biological efficacy and selectivity (Zhang et al., 2008).

Enzymatic Inhibition

Research on the synthesis and structure-activity relationships of aryl-substituted ureas has identified compounds with potent inhibitory activities against specific enzymes, such as uridine phosphorylase. These findings highlight the potential therapeutic applications of such compounds in enhancing chemotherapeutic utility and ameliorating drug-induced side effects (Orr et al., 1995).

Synthesis of Novel Compounds

Research into the stereospecific intramolecular electrophilic arylation of lithiated ureas has facilitated the synthesis of chiral tertiary carbinamines. This showcases the potential for designing and synthesizing novel compounds with specific stereochemical configurations for targeted biological activities (Clayden et al., 2007).

Antimicrobial and Antioxidant Activities

Studies have also explored the antimicrobial and antioxidant activities of urea derivatives, indicating the broad spectrum of potential applications for such compounds in pharmaceuticals and as functional materials (Haranath et al., 2007; Abd-Almonuim et al., 2020).

properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c21-15-3-1-13(2-4-15)9-22-20(26)23-10-14-7-19(25)24(11-14)16-5-6-17-18(8-16)28-12-27-17/h1-6,8,14H,7,9-12H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJLXRROWRAETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea

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